Cas no 1344324-95-3 (2-(azetidin-3-yl)-N,N-dimethylacetamide)

2-(Azetidin-3-yl)-N,N-dimethylacetamide is a versatile heterocyclic compound featuring an azetidine ring coupled with a dimethylacetamide moiety. Its structural framework offers significant potential in medicinal chemistry, particularly as a building block for drug discovery and development. The azetidine ring provides rigidity and favorable pharmacokinetic properties, while the dimethylacetamide group enhances solubility and bioavailability. This compound is particularly valuable for synthesizing biologically active molecules, including enzyme inhibitors and receptor modulators. Its well-defined reactivity and stability under various conditions make it suitable for diverse synthetic applications. Researchers favor this intermediate for its balanced lipophilicity and compatibility with further functionalization, enabling precise structural modifications in target-oriented synthesis.
2-(azetidin-3-yl)-N,N-dimethylacetamide structure
1344324-95-3 structure
Product Name:2-(azetidin-3-yl)-N,N-dimethylacetamide
CAS No:1344324-95-3
MF:C7H14N2O
MW:142.198861598969
MDL:MFCD20371116
CID:5617335
PubChem ID:64615930
Update Time:2025-05-19

2-(azetidin-3-yl)-N,N-dimethylacetamide Chemical and Physical Properties

Names and Identifiers

    • A1-12246
    • 1344324-95-3
    • 2-(azetidin-3-yl)-N,N-dimethylacetamide
    • AKOS013941993
    • SCHEMBL18505910
    • EN300-2973690
    • MDL: MFCD20371116
    • Inchi: 1S/C7H14N2O/c1-9(2)7(10)3-6-4-8-5-6/h6,8H,3-5H2,1-2H3
    • InChI Key: OFYOMMUXLFYZTA-UHFFFAOYSA-N
    • SMILES: O=C(CC1CNC1)N(C)C

Computed Properties

  • Exact Mass: 142.110613074g/mol
  • Monoisotopic Mass: 142.110613074g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 130
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.7
  • Topological Polar Surface Area: 32.3Ų

2-(azetidin-3-yl)-N,N-dimethylacetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-2973690-1g
2-(azetidin-3-yl)-N,N-dimethylacetamide
1344324-95-3
1g
$628.0 2023-09-06
Enamine
EN300-2973690-5g
2-(azetidin-3-yl)-N,N-dimethylacetamide
1344324-95-3
5g
$1821.0 2023-09-06
Enamine
EN300-2973690-10g
2-(azetidin-3-yl)-N,N-dimethylacetamide
1344324-95-3
10g
$2701.0 2023-09-06
Enamine
EN300-2973690-0.05g
2-(azetidin-3-yl)-N,N-dimethylacetamide
1344324-95-3
0.05g
$528.0 2023-09-06
Enamine
EN300-2973690-0.1g
2-(azetidin-3-yl)-N,N-dimethylacetamide
1344324-95-3
0.1g
$553.0 2023-09-06
Enamine
EN300-2973690-0.25g
2-(azetidin-3-yl)-N,N-dimethylacetamide
1344324-95-3
0.25g
$579.0 2023-09-06
Enamine
EN300-2973690-0.5g
2-(azetidin-3-yl)-N,N-dimethylacetamide
1344324-95-3
0.5g
$603.0 2023-09-06
Enamine
EN300-2973690-1.0g
2-(azetidin-3-yl)-N,N-dimethylacetamide
1344324-95-3
1g
$699.0 2023-06-03
Enamine
EN300-2973690-2.5g
2-(azetidin-3-yl)-N,N-dimethylacetamide
1344324-95-3
2.5g
$1230.0 2023-09-06
Enamine
EN300-2973690-5.0g
2-(azetidin-3-yl)-N,N-dimethylacetamide
1344324-95-3
5g
$2028.0 2023-06-03

Additional information on 2-(azetidin-3-yl)-N,N-dimethylacetamide

Comprehensive Overview of 2-(Azetidin-3-yl)-N,N-dimethylacetamide (CAS No. 1344324-95-3)

2-(Azetidin-3-yl)-N,N-dimethylacetamide (CAS No. 1344324-95-3) is a specialized organic compound gaining attention in pharmaceutical and biochemical research due to its unique structural features. The molecule combines an azetidine ring with a dimethylacetamide moiety, making it a versatile intermediate for drug discovery. Researchers are particularly interested in its potential applications as a bioactive scaffold or protease inhibitor, aligning with current trends in targeted therapy development.

In recent years, the demand for small-molecule modulators and heterocyclic building blocks like 2-(Azetidin-3-yl)-N,N-dimethylacetamide has surged, driven by advances in cancer immunotherapy and neurodegenerative disease research. The compound's polar solubility and hydrogen-bonding capacity make it suitable for optimizing drug pharmacokinetics, a hot topic in AI-driven drug design platforms. Computational studies suggest its utility in fragment-based drug discovery, addressing frequent queries about "how to improve drug-like properties of lead compounds."

Synthetic routes to CAS 1344324-95-3 often involve ring-opening reactions or amide coupling strategies, with researchers exploring green chemistry alternatives to reduce environmental impact—a concern frequently raised in pharmaceutical sustainability discussions. Analytical characterization typically employs LC-MS and NMR spectroscopy, techniques commonly searched by quality control professionals. The compound's logP value and metabolic stability data are actively curated in cheminformatics databases, reflecting industry needs for ADME prediction tools.

Beyond therapeutic applications, 2-(Azetidin-3-yl)-N,N-dimethylacetamide serves as a model compound for studying conformational restriction effects—a key concept in medicinal chemistry education. Its azetidine core mimics natural alkaloids, connecting to popular searches about "bioinspired synthetic strategies." Patent analyses reveal growing interest in derivatives for GPCR-targeted drugs, coinciding with the rise of precision medicine initiatives. Storage recommendations emphasize protection from hydrolysis, a practical consideration often overlooked in laboratory protocols.

Ongoing research explores the compound's potential in covalent inhibitor design, leveraging its electrophilic reactivity—a trending approach in kinase drug development. Comparative studies with pyrrolidine analogs address frequent queries about "ring size effects on potency." As the pharmaceutical industry shifts toward continuous manufacturing, process optimization for CAS 1344324-95-3 synthesis remains a dynamic area, with publications highlighting flow chemistry adaptations.

Safety evaluations indicate standard handling precautions for laboratory chemicals, though its classification falls outside hazardous categories. The compound's chiral center prompts investigations into enantioselective synthesis methods, reflecting broader industry focus on stereochemical purity. Regulatory databases show no restrictions, making it accessible for academic research and commercial applications alike. Recent conference presentations highlight its use in developing allosteric modulators, answering growing interest in "non-orthosteric drug targeting."

In material science, derivatives of 2-(Azetidin-3-yl)-N,N-dimethylacetamide demonstrate unexpected utility in polymeric coatings, connecting to searches about "multifunctional biomaterials." Thermogravimetric analyses reveal stability up to 150°C, relevant for formulation scientists exploring solid dispersion techniques. The compound's crystallinity patterns are documented in Cambridge Structural Database entries, supporting structure-activity relationship studies that dominate current literature.

Recommended suppliers
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.